4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-aminobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole-thione ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar antimicrobial and anticancer properties.
Benzothiazole: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific triazole-thione structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino groups also provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
IUPAC Name |
4-amino-3-(2-aminophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,9-10H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVIKMFYADYFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538269 |
Source
|
Record name | 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97035-89-7 |
Source
|
Record name | 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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